molecular formula C14H12N2O4 B3110450 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid CAS No. 1799740-97-8

3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid

Cat. No.: B3110450
CAS No.: 1799740-97-8
M. Wt: 272.26 g/mol
InChI Key: YYHRJJWMKQMOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H12N2O4. It is a derivative of biphenyl, featuring two amino groups and two carboxylic acid groups positioned on the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid typically involves the reduction of 2-nitrobenzoic acid with zinc dust and sodium hydroxide solution. The resultant hydrazobenzene-2,2’-dicarboxylic acid is then rearranged by heating with hydrochloric acid. The free benzidine-3,3’-dicarboxylic acid is precipitated from the hydrochloric acid solution by adding ammonia or sodium acetate . Industrial production methods may also include electrolytic reduction followed by rearrangement with dilute sulfuric acid .

Chemical Reactions Analysis

3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: It can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.

Common reagents used in these reactions include zinc dust, sodium hydroxide, hydrochloric acid, and ammonia . Major products formed from these reactions include hydrazobenzene-2,2’-dicarboxylic acid and benzidine-3,3’-dicarboxylic acid .

Scientific Research Applications

3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid involves its interaction with molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid lies in its specific arrangement of amino and carboxylic acid groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-4-(3-amino-4-carboxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,15-16H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHRJJWMKQMOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid
Reactant of Route 3
3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid
Reactant of Route 6
3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.